

Comparative Structural Analysis of SmpB Orthologs: A Guide for Researchers

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Compound of Interest

Compound Name: *SmbB*
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This guide provides a detailed comparative structural analysis of Small Protein B (SmpB) orthologs, key players in the bacterial ribosome rescue system known as trans-translation. Understanding the structural similarities and differences among SmpB orthologs from various bacterial species is crucial for elucidating the conserved mechanisms of this essential pathway and for the potential development of novel antibacterial agents.

Quantitative Structural and Sequence Comparison

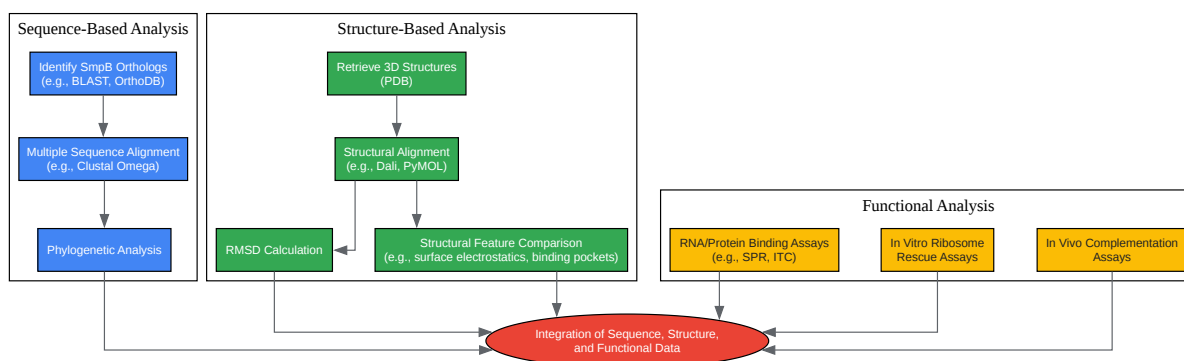
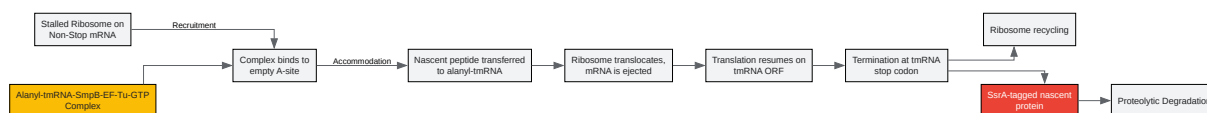
The following table summarizes the structural and sequence comparison of SmpB orthologs from five evolutionarily diverse bacterial species. While experimentally determined structures are available for SmpB from *Aquifex aeolicus* and *Thermus thermophilus*, structures for *Escherichia coli*, *Bacillus subtilis*, and *Mycoplasma pneumoniae* SmpB are primarily available as computational models or as part of larger ribosomal complexes. The structural comparison is therefore focused on the available experimental structures.

Feature	Aquifex aeolicus	Thermus thermophilus	Escherichia coli	Bacillus subtilis	Mycoplasma pneumoniae
UniProt ID	O66640	Q5SL35	P0A832	O32230	P75043
PDB ID	1K8H	1WJX	6Q98 (in complex)	N/A	N/A
Structure Determination Method	NMR	X-ray Crystallography	Cryo-EM	N/A	N/A
Resolution	N/A	2.0 Å	3.7 Å	N/A	N/A
Sequence Length (amino acids)	157	157	160	156	147
Pairwise Sequence Identity (%)					
A. aeolicus	100	55.4	41.4	38.2	30.5
T. thermophilus	55.4	100	44.6	40.8	33.8
E. coli	41.4	44.6	100	53.8	39.7
B. subtilis	38.2	40.8	53.8	100	37.2
M. pneumoniae	30.5	33.8	39.7	37.2	100
RMSD (Å) relative to A. aeolicus (1K8H)	0	1.8	N/A	N/A	N/A

Note: RMSD (Root Mean Square Deviation) was calculated for the structural alignment of the C α atoms of SmpB from *A. aeolicus* (1K8H) and *T. thermophilus* (1WJX) using the Dali server. Sequence identities were calculated using pairwise sequence alignment. N/A indicates that a standalone experimental structure is not available for comparison.

The tmRNA-SmpB Ribosome Rescue Pathway

The primary function of SmpB is to act in concert with transfer-messenger RNA (tmRNA) to rescue ribosomes that have stalled on damaged or incomplete messenger RNAs (mRNAs). This process, known as trans-translation, is essential for bacterial viability and involves a series of coordinated steps to release the ribosome, tag the incomplete polypeptide for degradation, and degrade the problematic mRNA.



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